2-(2-Chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
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Overview
Description
2-(2-Chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic rings, a piperazine moiety, and an oxazole ring. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as therapeutic agents in various medical conditions.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or other neurological disorders.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.
Attachment of the benzoyl group: This can be done through acylation reactions using reagents like benzoyl chloride.
Final assembly: The final compound is assembled through coupling reactions, often facilitated by catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the piperazine moiety.
Reduction: Reduction reactions can occur, especially at the nitrile group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Hydroxylated derivatives.
Reduction products: Amines.
Substitution products: Halogenated or alkylated derivatives.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds might:
Bind to receptors: Interact with neurotransmitter receptors in the brain.
Inhibit enzymes: Block the activity of specific enzymes involved in disease pathways.
Modulate ion channels: Affect the flow of ions across cell membranes, influencing cellular activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile: can be compared with other piperazine derivatives or oxazole-containing compounds.
Fluorobenzoyl piperazine derivatives: These compounds share similar structural features and may exhibit comparable pharmacological properties.
Uniqueness
- The unique combination of the chlorophenyl, fluorobenzoyl, and oxazole moieties in this compound may confer distinct biological activities and chemical reactivity, making it a valuable subject for further research.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c22-16-7-3-1-5-14(16)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)15-6-2-4-8-17(15)23/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNUJRVCRINDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3Cl)C#N)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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